molecular formula C8H9ClFN B13455150 2-Chloro-6-(2-fluoropropan-2-yl)pyridine

2-Chloro-6-(2-fluoropropan-2-yl)pyridine

Cat. No.: B13455150
M. Wt: 173.61 g/mol
InChI Key: WKAACAMMTBEPHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-fluoropropan-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a fluorinated alkylating agent under controlled conditions . The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-6-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-fluoropropan-2-yl)pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and applications .

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-chloro-6-(2-fluoropropan-2-yl)pyridine

InChI

InChI=1S/C8H9ClFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3

InChI Key

WKAACAMMTBEPHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Cl)F

Origin of Product

United States

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